Cobalt glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt glycolate is a coordination compound formed by the reaction of cobalt ions with glycolic acid It is part of the broader class of metal glycolates, which are known for their unique structural and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt glycolate can be synthesized through several methods, including:
Direct Reaction: Cobalt salts such as cobalt acetate, cobalt chloride, or cobalt nitrate are reacted with glycolic acid in an aqueous solution.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides in the presence of glycolic acid.
Industrial Production Methods
Industrial production of this compound often employs the sol-gel method due to its scalability and ability to produce high-purity materials. The process involves the use of cobalt alkoxides and glycolic acid, followed by controlled heating to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cobalt oxide, which is useful in catalysis and materials science.
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide and other by-products.
Coordination Reactions:
Common Reagents and Conditions
Thermal Decomposition: Conducted under controlled heating conditions, often in an inert atmosphere such as helium.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Cobalt glycolate has a wide range of applications in scientific research, including:
Materials Science: Employed in the synthesis of nanostructured materials with unique optical and electronic properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Environmental Science: Utilized in the development of sensors for detecting environmental pollutants.
Wirkmechanismus
The mechanism of action of cobalt glycolate involves its ability to coordinate with other molecules and ions, altering their chemical reactivity and properties. In catalysis, this compound acts as a precursor to cobalt oxide, which serves as an active site for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic compounds or the reduction of pollutants .
Vergleich Mit ähnlichen Verbindungen
Cobalt glycolate can be compared with other metal glycolates, such as:
Manganese Glycolate: Similar in structure but exhibits different catalytic properties due to the presence of manganese ions.
Nickel Glycolate: Used in similar applications but has distinct electronic and magnetic properties.
Zinc Glycolate: Often used as a precursor for zinc oxide, which has applications in photocatalysis and electronics.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes and its versatility in various applications, from catalysis to biomedical research. Its thermal stability and ability to form nanostructured materials further enhance its potential in scientific research .
Eigenschaften
CAS-Nummer |
26656-81-5 |
---|---|
Molekularformel |
C4H6CoO6 |
Molekulargewicht |
209.02 g/mol |
IUPAC-Name |
cobalt(2+);2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Co/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
UGTGQPFWMZNLBE-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.